BenchChemオンラインストアへようこそ!

4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Antibacterial MRSA MIC

This 4-tert-butyl & 2,5-dimethylphenyl-substituted oxadiazole benzamide offers a distinct non-halogenated chemotype, ideal for SAR benchmarking against multi-target halogenated analogs (e.g., HSGN-220, HSGN-218). Its electron-donating groups and moderate lipophilicity (XLogP3: 5) make it a critical comparator for proteomics-based mechanism deconvolution and target identification studies in Gram-positive pathogens. Use as a versatile precursor for generating focused, non-halogenated compound libraries.

Molecular Formula C21H23N3O2
Molecular Weight 349.434
CAS No. 891122-97-7
Cat. No. B2517786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891122-97-7
Molecular FormulaC21H23N3O2
Molecular Weight349.434
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C21H23N3O2/c1-13-6-7-14(2)17(12-13)19-23-24-20(26-19)22-18(25)15-8-10-16(11-9-15)21(3,4)5/h6-12H,1-5H3,(H,22,24,25)
InChIKeyKDDFJUJGONSCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-Butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891122-97-7): Structural Identity and Physicochemical Profile for Informed Procurement


4-tert-Butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891122-97-7) is a non-halogenated N-(1,3,4-oxadiazol-2-yl)benzamide derivative featuring a 4-tert-butyl substituent on the benzamide ring and a 2,5-dimethylphenyl group at the oxadiazole 5-position [1]. Its molecular formula is C21H23N3O2 (MW 349.4 g/mol), with computed properties including XLogP3 of 5, topological polar surface area of 68 Ų, one H-bond donor, and four H-bond acceptors [1]. Unlike the extensively studied halogenated analogs (e.g., HSGN-220, -218, -144) that dominate the antibacterial literature, this compound bears electron-donating alkyl/aryl substituents, representing a distinct chemotype within the oxadiazole benzamide class [2].

Why Class-Level Substitution Fails for 4-tert-Butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Evidence of Substituent-Driven Activity and Mechanism Divergence


Within the N-(1,3,4-oxadiazol-2-yl)benzamide family, structural modifications produce profound shifts in antibacterial potency, mechanism of action, and resistance profile [1]. For instance, the halogenated analogs HSGN-218 (SCF3), HSGN-220 (OCF3), and HSGN-144 (SF5) exhibit MICs against MRSA ranging from 0.06 to 1 µg/mL and act as multi-target antibiotics disrupting menaquinone biosynthesis and membrane integrity [1]. In contrast, the chloro-substituted KKL-35 (MIC 0.25 µg/mL) inhibits trans-translation, a distinct ribosomal rescue pathway [2]. The non-halogenated 4-tert-butyl and 2,5-dimethylphenyl substituents of the target compound constitute a structural departure from all experimentally characterized members of this class, making its activity profile unpredictable by class interpolation. Generic substitution with halogenated analogs risks loss of desired mechanism and potency variance exceeding 16-fold among measured analogs [1].

Quantitative Differentiation Evidence for 4-tert-Butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Relative to Halogenated Class Members


Antibacterial Potency Differentiation: Non-Halogenated vs Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides Against MRSA

Among halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, HSGN-218 (SCF3-substituted) exhibits the highest potency against MRSA clinical isolates with MICs of 0.06–0.25 µg/mL (0.1–0.6 µM), while HSGN-144 (SF5-substituted) shows MICs of 0.5 µg/mL (1.3 µM), and HSGN-220 (OCF3-substituted) ranges 0.25–1 µg/mL (0.6–2.4 µM) [1]. The non-halogenated target compound bears electron-donating 4-tert-butyl and 2,5-dimethylphenyl groups, representing a chemotype not yet evaluated in antibacterial assays. No direct MIC data exist for this compound [1].

Antibacterial MRSA MIC

Mechanism of Action Divergence: Multi-Target Disruption vs Trans-Translation Inhibition Among N-(1,3,4-oxadiazol-2-yl)benzamides

HSGN-220, -218, and -144 operate via a multi-target mechanism involving menaquinone biosynthesis inhibition, membrane depolarization, and siderophore regulation [1]. In contrast, KKL-35 acts specifically through trans-translation inhibition [2]. The target compound's non-halogenated structure lacks the electron-withdrawing groups associated with the multi-target mechanism, but its mechanism of action remains uncharacterized [1].

Mechanism of action Antibiotic Menaquinone biosynthesis

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area of 4-tert-Butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide vs Halogenated Analogs

The target compound has a computed XLogP3 of 5 and topological polar surface area (TPSA) of 68 Ų [1]. While experimental logP values for the halogenated comparators (HSGN-218, -220, -144) are not publicly reported, their halogen substituents (SCF3, OCF3, SF5) are known to increase lipophilicity significantly. The non-halogenated target compound's XLogP3 of 5 places it at the upper boundary of typical drug-like space (Rule of 5), suggesting moderate-to-high membrane permeability but potential solubility limitations [1].

Lipophilicity XLogP3 Drug-likeness

Resistance Development Profile: Low Propensity to Resistance Among Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides — Unknown for Non-Halogenated Analogs

HSGN-220, -218, and -144 failed to generate resistant mutants of MRSA after 30 days of serial passaging, whereas ciprofloxacin exhibited a 128-fold increase in MIC over the same period [1]. This low resistance propensity is attributed to the multi-target mechanism of these halogenated compounds. The non-halogenated target compound, with a distinct substitution pattern, may engage different targets and thus have an unknown resistance profile [1].

Antibiotic resistance Serial passaging MRSA

Recommended Application Scenarios for 4-tert-Butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Based on Current Evidence


Non-Halogenated Chemical Probe for Antibacterial Structure-Activity Relationship Studies

The target compound can serve as a non-halogenated benchmark in structure-activity relationship (SAR) studies exploring the antibacterial potential of N-(1,3,4-oxadiazol-2-yl)benzamides. Its distinct 4-tert-butyl and 2,5-dimethylphenyl substituents provide a complementary chemotype to halogenated analogs such as HSGN-220 and HSGN-218, enabling systematic assessment of how electron-donating versus electron-withdrawing groups influence antibacterial potency and mechanism [1].

Mechanistic Deconvolution via Comparative Proteomics

Given that the halogenated analogs HSGN-220, -218, and -144 act via multi-target disruption of menaquinone biosynthesis and membrane integrity, the non-halogenated target compound offers an ideal comparator for proteomics-based mechanistic deconvolution. Researchers can use this compound to identify whether the oxadiazole benzamide scaffold alone, without halogen-mediated electronic effects, engages distinct protein targets in S. aureus or other Gram-positive pathogens [1].

Physicochemical Property Benchmarking for Gram-Positive Antibacterial Screening

With a computed XLogP3 of 5 and TPSA of 68 Ų, the target compound occupies a lipophilicity range that may be advantageous for penetrating the Gram-positive bacterial cell envelope while remaining within drug-like space. Screening laboratories can use this compound to calibrate assay conditions for non-halogenated oxadiazole benzamides, particularly in assays where excessive lipophilicity of halogenated analogs may cause aggregation or non-specific binding [2].

Chemical Precursor for Derivatization and Library Expansion

The compound's 4-tert-butyl and 2,5-dimethylphenyl substituents provide synthetic handles for further derivatization (e.g., oxidation of methyl groups, electrophilic aromatic substitution). It can serve as a versatile precursor for generating focused libraries of non-halogenated N-(1,3,4-oxadiazol-2-yl)benzamides aimed at exploring unexplored chemical space within this antibacterial scaffold [1].

Quote Request

Request a Quote for 4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.